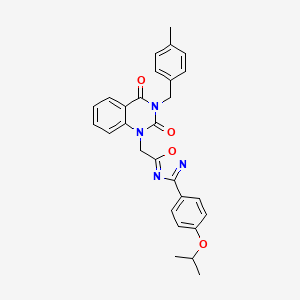

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

The compound “1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline-2,4-dione derivative featuring two distinct substituents:

- At position 1: A methyl group linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-isopropoxyphenyl group. This introduces both lipophilic (isopropoxy) and aromatic (phenyl) properties.

- At position 3: A 4-methylbenzyl group, contributing additional aromaticity and moderate steric bulk.

The quinazoline-dione core is known for its role in modulating biological targets such as kinases and phosphodiesterases, while the oxadiazole moiety often enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C28H26N4O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-18(2)35-22-14-12-21(13-15-22)26-29-25(36-30-26)17-31-24-7-5-4-6-23(24)27(33)32(28(31)34)16-20-10-8-19(3)9-11-20/h4-15,18H,16-17H2,1-3H3 |

InChI Key |

SKQNUSLJVMXONH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

Origin of Product |

United States |

Biological Activity

The compound 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline-2,4(1H,3H)-dione, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A quinazoline core

- An oxadiazole moiety

- Isopropoxy and methylbenzyl substituents

This structural diversity is believed to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : The compound has been evaluated against various Gram-positive and Gram-negative bacteria. In one study, derivatives showed inhibition zones ranging from 10 to 13 mm against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate effectiveness compared to standard antibiotics like ampicillin . The incorporation of oxadiazole rings has been linked to enhanced antibacterial activity due to their ability to interact with bacterial DNA gyrase and topoisomerase IV .

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 11 | 80 |

| Escherichia coli | 10 | 75 |

| Candida albicans | 12 | 77 |

Anticancer Activity

Quinazoline derivatives are recognized for their anticancer properties. Studies indicate that compounds related to quinazoline can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis. For example, molecular docking studies have shown promising interactions with dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis in cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.09 |

| HepG2 | 2.08 |

Other Biological Activities

Beyond antimicrobial and anticancer effects, quinazoline derivatives exhibit a range of other biological activities:

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antifungal Properties : The compound also shows activity against fungal strains such as Candida albicans, highlighting its broad-spectrum efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazoline derivatives. One notable study synthesized a series of quinazoline-2,4-dione derivatives which were tested against multiple pathogens. The results indicated that modifications at specific positions significantly enhanced the bioactivity of these compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 482.5 g/mol. Its structure features a quinazoline backbone fused with an oxadiazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research has highlighted the antibacterial properties of quinazoline derivatives, including those similar to 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione. A study demonstrated that derivatives of quinazoline can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical enzymes in bacterial DNA replication. The synthesized compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Key Findings:

- The compound showed inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli.

- Compounds with oxadiazole moieties displayed enhanced activity compared to standard antibiotics like ampicillin.

Anticancer Potential

The structural features of quinazolines have been linked to anticancer activities. Compounds similar to the target molecule have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that quinazoline derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways .

Case Study:

A derivative was tested against human cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound's ability to interact with biological macromolecules makes it a candidate for enzyme inhibition studies. Quinazolines are known to inhibit protein kinases, which play a crucial role in cell signaling and regulation. This property can be exploited in designing selective inhibitors for therapeutic purposes.

Molecular Probes

Due to its specific structural characteristics, this compound can serve as a molecular probe in biochemical assays. Its unique oxadiazole group allows for fluorescence-based detection methods, facilitating studies on cellular processes and drug interactions.

Table of Biological Activities

Chemical Reactions Analysis

Key Reaction Types and Conditions

Oxadiazole Ring Formation

The 1,2,4-oxadiazole fragment is synthesized by cyclizing amidoximes with esters or amides. For instance:

-

4-isopropoxybenzaldehyde reacts with an amidoxime precursor to form the oxadiazole moiety via an acid-catalyzed cyclization.

Coupling Reactions

-

Alkylation : The oxadiazole moiety is linked to the quinazoline core via alkylation. For example:

-

Benzyl Group Addition : The 4-methylbenzyl group is attached via nucleophilic substitution or coupling (e.g., Suzuki), depending on the precursor.

Functional Group Reactivity

-

Quinazoline Rings :

-

Nucleophilic Attack : The carbonyl groups in the quinazoline dione are susceptible to nucleophilic substitution.

-

Electrophilic Substitution : The aromatic ring may undergo electrophilic substitution, depending on substituents.

-

-

Oxadiazole Ring :

-

Cycloaddition Reactions : The oxadiazole can participate in pericyclic reactions (e.g., [4+2] cycloadditions) under thermal conditions.

-

Hydrolysis : The oxadiazole may hydrolyze to form amides or acids under acidic/basic conditions.

-

Potential Transformations

Analytical Characterization

Key techniques for verifying the compound’s structure include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be compared to analogous quinazoline-dione derivatives, particularly those with modifications at the 1- and 3-positions. Below is a detailed analysis based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 4-isopropoxyphenyl group (electron-donating) likely increases lipophilicity compared to the 2-chlorophenyl group (electron-withdrawing) in the analogous quinazoline-dione derivative . This could enhance membrane permeability but may reduce aqueous solubility.

Biological Implications :

- Quinazoline-dione derivatives (e.g., ) are often explored as kinase inhibitors due to their planar aromatic cores. The chloro substituent in may improve target affinity via halogen bonding, whereas the isopropoxy group in the target compound might favor interactions with lipophilic receptor regions.

- The triazole-thione derivative in , while structurally distinct, highlights the importance of hydrogen-bonding groups (e.g., hydroxy/methoxy) for solubility and target engagement.

Synthetic Challenges :

- The synthesis of the target compound likely involves coupling the oxadiazole-methyl group to the quinazoline-dione core, a strategy analogous to methods described for . However, the isopropoxy group may require protective-group chemistry to prevent side reactions during synthesis.

Research Findings and Limitations

- Gaps in Data: The provided evidence lacks explicit pharmacological or thermodynamic data (e.g., IC₅₀, logP, melting point) for the target compound.

- Diverse Applications : Compounds like demonstrate the versatility of nitrogen-containing heterocycles in medicinal chemistry, though their mechanisms often diverge from quinazoline-based analogs.

Q & A

Q. Critical parameters :

- Reaction temperature : Oxadiazole formation requires precise thermal control (80–120°C) to avoid side reactions.

- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine intermediates to prevent undesired reactivity .

- Purification : Column chromatography (silica gel, hexane/EtOAC gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic

Answer:

Key analytical techniques include:

- HPLC-MS : To confirm molecular weight (e.g., ESI+ for [M+H]+ ion) and detect impurities (<0.5% threshold) .

- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent regiochemistry (e.g., distinguishing oxadiazole C-5 vs. C-3 methylation) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly if the compound exhibits polymorphism .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.4% tolerance) .

What strategies can investigate the structure-activity relationship (SAR) of the quinazoline-dione core and oxadiazole substituents?

Level: Advanced

Answer:

- Isosteric replacements : Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to assess electronic effects on bioactivity .

- Positional scanning : Synthesize analogs with variations in the 4-isopropoxyphenyl group (e.g., methoxy, halogen, or nitro substituents) to map pharmacophore requirements .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases or proteases) and validate with surface plasmon resonance (SPR) assays .

Example : highlights that glycine amide residues in quinazoline derivatives enhance hypotensive activity, suggesting that modifying the 3-(4-methylbenzyl) group could modulate target selectivity .

How can researchers resolve contradictory efficacy data across biological assays?

Level: Advanced

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), passage numbers, and incubation times to reduce variability .

- Dose-response curves : Perform 8-point IC₅₀ measurements in triplicate to assess potency reproducibility.

- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology that may explain divergent results .

- Meta-analysis : Apply statistical tools (e.g., R/Bioconductor) to aggregate data from independent studies, accounting for batch effects .

Example : Inconsistent antibacterial data () may arise from differences in bacterial membrane permeability; combine MIC assays with outer membrane permeabilizers (e.g., polymyxin B nonapeptide) to clarify mechanisms .

What methodologies optimize bioavailability for in vivo studies?

Level: Advanced

Answer:

- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the quinazoline-dione carbonyl to enhance oral absorption .

- Solubility enhancement : Use co-solvents (e.g., Captisol®) or nanoformulation (liposomes) for intravenous administration .

- Pharmacokinetic profiling : Conduct LC-MS/MS blood-level monitoring in rodent models to calculate AUC, Cₘₐₓ, and half-life, adjusting dosing regimens accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.